Product packaging for 6,7-Dimethoxynaphthalen-2-ol(Cat. No.:CAS No. 33212-94-1)

6,7-Dimethoxynaphthalen-2-ol

Cat. No.: B14676013
CAS No.: 33212-94-1
M. Wt: 204.22 g/mol
InChI Key: GEVJVOCTDVRYRP-UHFFFAOYSA-N
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Description

Significance of Naphthalene (B1677914) Scaffolds in Advanced Organic Synthesis and Materials Science

Naphthalene, a bicyclic aromatic hydrocarbon, serves as a fundamental building block in the design and synthesis of complex organic molecules. Its rigid and planar structure, combined with a rich electron density, makes it an attractive scaffold for a multitude of applications. In advanced organic synthesis, naphthalene derivatives are key intermediates in the construction of natural products, pharmaceuticals, and agrochemicals. The ability to functionalize the naphthalene core at various positions allows for precise tuning of a molecule's steric and electronic properties, which is crucial for achieving desired biological activity or material characteristics. prepchem.comlifechemicals.comrsc.org

In the field of materials science, the naphthalene unit is a common component of organic electronic materials, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The extended π-conjugated system of naphthalene facilitates charge transport, and its inherent photophysical properties, such as strong fluorescence and photostability, are highly desirable for these applications. ontosight.ai The introduction of substituents onto the naphthalene ring system can further modulate these properties, leading to the development of materials with tailored electronic and optical characteristics.

Overview of Isomeric Dimethoxynaphthalenes in Academic Inquiry

The substitution pattern of functional groups on the naphthalene ring profoundly influences the molecule's properties. Isomers of dimethoxynaphthalene, which share the same molecular formula but differ in the positions of their two methoxy (B1213986) groups, exhibit distinct physical, chemical, and biological profiles. For instance, 2,6-dimethoxynaphthalene (B181337) and 2,7-dimethoxynaphthalene (B1218487) have been subjects of academic research, with studies exploring their synthesis, spectroscopic properties, and potential applications. nih.govnih.govnist.gov

The positions of the methoxy groups affect the electron density distribution across the naphthalene ring, which in turn dictates the molecule's reactivity in electrophilic and nucleophilic substitution reactions. Furthermore, the isomeric substitution pattern influences the crystal packing and intermolecular interactions in the solid state, impacting properties such as melting point and solubility. A comparative analysis of these isomers is essential for understanding the structure-property relationships within this class of compounds and for rationally designing new molecules with specific functionalities.

Research Trajectories and Future Directions Pertaining to 6,7-Dimethoxynaphthalen-2-ol

While research on some dimethoxynaphthalene isomers is relatively well-documented, this compound remains a comparatively underexplored compound. However, the unique substitution pattern of this molecule, with two adjacent methoxy groups and a hydroxyl group on the other ring, suggests several promising avenues for future investigation.

The presence of both electron-donating methoxy groups and a potentially reactive hydroxyl group makes this compound an attractive precursor for the synthesis of more complex, highly functionalized naphthalene derivatives. rsc.org These derivatives could be explored for their biological activities, drawing inspiration from the diverse pharmacological properties exhibited by other naphthalene-based compounds, which include anti-inflammatory, antimicrobial, and anticancer effects. lifechemicals.commdpi.comresearchgate.net

In materials science, the specific electronic and steric environment created by the 6,7-dimethoxy substitution could lead to novel optical and electronic properties. Future research could focus on incorporating this moiety into polymers or small molecules for applications in organic electronics. The development of efficient and scalable synthetic routes to this compound will be a critical first step in unlocking its full potential. Furthermore, detailed spectroscopic and crystallographic characterization will provide fundamental insights into its structure and reactivity, paving the way for its rational application in various scientific disciplines. The exploration of functionalized naphthalenes remains a vibrant area of research, with the potential for discovering new molecules with significant societal impact. rsc.orgacs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H12O3 B14676013 6,7-Dimethoxynaphthalen-2-ol CAS No. 33212-94-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

33212-94-1

Molecular Formula

C12H12O3

Molecular Weight

204.22 g/mol

IUPAC Name

6,7-dimethoxynaphthalen-2-ol

InChI

InChI=1S/C12H12O3/c1-14-11-6-8-3-4-10(13)5-9(8)7-12(11)15-2/h3-7,13H,1-2H3

InChI Key

GEVJVOCTDVRYRP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C=C(C=CC2=C1)O)OC

Origin of Product

United States

Chemical Transformations and Reactivity of 6,7 Dimethoxynaphthalen 2 Ol and Its Analogs

Electrophilic Aromatic Substitution Reactions on Dimethoxynaphthalene Systems

The electron-rich nature of the dimethoxynaphthalene system makes it highly susceptible to electrophilic aromatic substitution. The directing effects of the hydroxyl and methoxy (B1213986) groups play a crucial role in determining the regioselectivity of these reactions. Generally, electrophilic attack is directed to the activated positions of the naphthalene (B1677914) ring.

Research into the electrophilic aromatic acylation of 2,7-dimethoxynaphthalene (B1218487) has shown that the reaction can be highly regioselective. nih.gov For instance, the Friedel-Crafts acylation of 2,7-dimethoxynaphthalene with 2,4,6-trimethylbenzoyl chloride in the presence of aluminum chloride leads to the formation of (2,7-dimethoxynaphthalen-1-yl)(2,4,6-trimethylphenyl)methanone. nih.gov This indicates a strong preference for substitution at the C1 position, which is activated by the C2-methoxy group and peri to the C7-methoxy group.

Similarly, the reaction of 2,7-dimethoxynaphthalene with 4-methoxybenzoyl chloride, mediated by titanium chloride, results in the formation of 2,7-dimethoxy-8-(4-methoxybenzoyl)naphthalen-1-ylmethanone, a 1,8-diaroylated product. nih.gov This highlights that under specific conditions, double acylation can occur at the highly activated 1 and 8 positions.

The general principles of electrophilic aromatic substitution on naphthalene suggest that substitution at the α-position (C1, C4, C5, C8) is kinetically favored due to the formation of a more stable carbocation intermediate where the aromaticity of one ring is preserved. stackexchange.comnumberanalytics.com However, the presence of multiple activating groups, as in 6,7-dimethoxynaphthalen-2-ol, can lead to complex substitution patterns that are also influenced by steric factors. stackexchange.com

Reaction Reagents Product(s) Reference(s)
Friedel-Crafts Acylation2,7-Dimethoxynaphthalene, 2,4,6-trimethylbenzoyl chloride, AlCl₃(2,7-Dimethoxynaphthalen-1-yl)(2,4,6-trimethylphenyl)methanone nih.gov
Friedel-Crafts Acylation2,7-Dimethoxynaphthalene, 4-methoxybenzoyl chloride, TiCl₄2,7-Dimethoxy-8-(4-methoxybenzoyl)naphthalen-1-ylmethanone nih.gov
NitrationNaphthalene, HNO₃, H₂SO₄1-Nitronaphthalene and 2-Nitronaphthalene numberanalytics.com
SulfonationNaphthalene, Fuming H₂SO₄Naphthalene-1-sulfonic acid and Naphthalene-2-sulfonic acid numberanalytics.com

Nucleophilic Substitution and Displacement Reactions

Nucleophilic aromatic substitution (SNAr) on naphthalene systems is generally less common than electrophilic substitution and typically requires the presence of strong electron-withdrawing groups to activate the ring. However, in the context of dimethoxynaphthalene systems, nucleophilic displacement of a suitable leaving group, such as a halogen, can be a viable synthetic route.

While specific studies on the nucleophilic substitution of this compound are not extensively documented, the general principles can be inferred from related systems. For a nucleophilic attack to occur, a leaving group would need to be present on the ring. The electron-donating nature of the methoxy and hydroxyl groups would generally disfavor SNAr reactions.

However, the hydroxyl group of this compound can be converted into a better leaving group, such as a tosylate or triflate. This would allow for nucleophilic displacement reactions to introduce a variety of functional groups.

Oxidation and Reduction Pathways of Dimethoxynaphthalene Cores

The oxidation of naphthalene and its derivatives can lead to a variety of products, including naphthoquinones and phthalic anhydride (B1165640), depending on the oxidizing agent and reaction conditions. numberanalytics.com The presence of electron-donating groups like methoxy and hydroxyl can influence the ease of oxidation and the nature of the products formed.

The photooxidation of naphthalene has been shown to produce ring-opening products such as 2-formylcinnamaldehyde and phthalic anhydride under high-NOx conditions. copernicus.org Under low-NOx conditions, the formation of ring-retaining products like epoxides and naphthols is more prevalent. copernicus.org These studies suggest that the dimethoxynaphthalene core could undergo similar oxidative transformations.

The oxidation of the hydroxyl group in this compound could potentially lead to the corresponding naphthoquinone. The starting material, naphthalene-2,6-diol, has been observed to yield quinoidal oxidation products. arkat-usa.org

Reduction of the naphthalene core is also a possible transformation, typically achieved through catalytic hydrogenation. This would result in the formation of the corresponding tetralin derivative (a partially hydrogenated naphthalene).

Directed Metalation Reactions and Trianion Intermediate Formation in Substituted Naphthalenes

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic compounds. In naphthalene systems, a directing metalating group (DMG) can direct the deprotonation to an adjacent ortho position.

Studies on 1,8-disubstituted naphthalenes have demonstrated the effectiveness of DoM. For example, the use of a N,N-diethyl carboxamide as a DMG on a naphthalene 1,8-diamide allows for the generation of mono- and dianion species using sec-BuLi/TMEDA, which can then be trapped with various electrophiles to yield 2- and 2,7-substituted products. dal.canih.govresearchgate.netdal.caacs.org

The hydroxyl group in this compound can act as a directing group. Upon deprotonation with a strong base, the resulting phenoxide can direct lithiation to the ortho positions (C1 and C3). The methoxy groups can also exhibit a directing effect. The formation of a trianion intermediate, through deprotonation of the hydroxyl group and two ring protons, could potentially be achieved with a sufficiently strong base, allowing for the introduction of multiple electrophiles in a controlled manner.

Reactant Reagents Intermediate Product Type Reference(s)
N,N-diethyl naphthalene-1,8-dicarboxamidesec-BuLi/TMEDAMono- and dianion species2- and 2,7-substituted derivatives dal.canih.govresearchgate.netdal.caacs.org
2,7-disubstituted-1,8-bis(dimethylamino)naphthalene with OMe groupsn-BuLiDual β-lithiated species- researchgate.net

Alkylation and Acylation Strategies on Naphthalene Backbones (e.g., tert-Butylation of Related Naphthols)

Alkylation and acylation are fundamental transformations for modifying the naphthalene backbone. The Friedel-Crafts reaction is a common method for introducing alkyl and acyl groups.

The tert-butylation of naphthols has been studied extensively. arkat-usa.org For instance, the reaction of 6-methoxynaphthalen-2-ol with isobutylene (B52900) in the presence of a catalytic amount of triflic acid yields tert-butylated products. arkat-usa.org The position of the bulky tert-butyl group is influenced by both electronic and steric factors. stackexchange.com While the kinetically favored product is often the 1-isomer, the thermodynamically more stable 2-isomer can be favored with bulkier substituents due to reduced steric hindrance. stackexchange.com

Acylation of naphthols and their ethers is also a well-established process. The Friedel-Crafts acylation of 2-methoxynaphthalene (B124790) with acetyl chloride can yield the 1-acetyl derivative, although yields can be low in conventional solvents. google.comgoogle.com The use of anhydrous hydrogen fluoride (B91410) as a solvent and catalyst can significantly improve the yield and selectivity of acylation reactions on naphthols. google.com For example, the acylation of 2-naphthol (B1666908) with acetic anhydride in hydrogen fluoride can produce 6-hydroxy-2-acetonaphthone with good selectivity. google.com A study on the regioselective ortho C-acylation of naphthol derivatives using zinc chloride supported on alumina (B75360) under microwave conditions provides another efficient method. rsc.org

Reactant Reagents Reaction Type Product Example Reference(s)
6-Methoxynaphthalen-2-olIsobutylene, Triflic acidtert-Butylationtert-Butyl-6-methoxynaphthalen-2-ol arkat-usa.org
2-NaphtholAcetic anhydride, HFAcylation6-Hydroxy-2-acetonaphthone google.com
2-MethoxynaphthaleneAcetyl chloride, AlCl₃Acylation1-Acetyl-2-methoxynaphthalene google.comgoogle.com
Phenol/Naphthol derivativesCarboxylic acids, ZnCl₂/Al₂O₃, MicrowaveOrtho-C-acylationOrtho-acylated products rsc.org

Ring-Opening and Rearrangement Reactions

While the aromatic naphthalene core is generally stable, under certain conditions, it can undergo ring-opening and rearrangement reactions. Thermal rearrangements of aromatic hydrocarbons, such as the isomerization of azulene (B44059) to naphthalene, are known to occur at high temperatures. wikipedia.org

A more relevant example is the unusual rearrangement of a sterically strained 1,8-naphthalene derivative. The steric strain between a nitro and a carboxylic acid group in an 8-nitro-1-naphthoic acid derivative was found to disrupt the aromaticity of the naphthalene core under mild conditions, leading to a C-C bond fragmentation and rearrangement to a conjugated aldehyde. acs.orgnih.gov This suggests that significant steric crowding on the dimethoxynaphthalene system could potentially induce similar rearrangements.

Ring-opening of the naphthalene core is a more drastic transformation, often requiring harsh oxidative conditions as discussed in section 3.3. Another possibility for ring modification is through a catalytic ring-expansion rearrangement of related indenone systems to form substituted naphthalenes. nih.gov While not a direct reaction of the naphthalene core itself, it represents a synthetic pathway to access substituted naphthalenes.

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. Through the analysis of one-dimensional (1D) and two-dimensional (2D) spectra, a complete picture of the proton and carbon framework can be assembled.

The ¹H and ¹³C NMR spectra of 6,7-Dimethoxynaphthalen-2-ol provide detailed information about the chemical environment of each hydrogen and carbon atom. The symmetry of the molecule, along with the electronic effects of the hydroxyl and two methoxy (B1213986) substituents, dictates the chemical shifts and coupling patterns of the aromatic protons and carbons.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy groups. The protons on the naphthalene (B1677914) ring will appear as singlets and doublets in the aromatic region (typically δ 6.5-8.0 ppm), with their specific shifts influenced by the positions of the electron-donating methoxy and hydroxyl groups. The two methoxy groups (at C-6 and C-7) are chemically equivalent due to free rotation and will therefore appear as a single, sharp singlet integrating to six protons. The phenolic hydroxyl proton will appear as a broad singlet, the chemical shift of which can vary depending on solvent and concentration.

The ¹³C NMR spectrum reveals the number of unique carbon environments. For this compound, ten distinct signals are expected for the naphthalene core carbons and one signal for the two equivalent methoxy carbons. The carbons bearing the oxygen substituents (C-2, C-6, C-7) will be shifted significantly downfield.

Expected ¹H NMR Spectral Data for this compound (Predicted values based on analogous structures and spectroscopic principles)

Proton AssignmentExpected Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-1~7.10d~8.5
H-3~7.05dd~8.5, 2.5
H-4~7.65d~8.5
H-5~7.15s-
H-8~7.60s-
6,7-di-OCH₃~3.95s-
2-OHVariablebr s-

Expected ¹³C NMR Spectral Data for this compound (Predicted values based on analogous structures and spectroscopic principles)

Carbon AssignmentExpected Chemical Shift (δ, ppm)
C-1~118.0
C-2~155.0
C-3~109.0
C-4~130.0
C-4a~125.0
C-5~106.0
C-6~149.0
C-7~149.5
C-8~105.0
C-8a~128.0
6,7-di-OCH₃~56.0

While 1D NMR provides essential data, 2D NMR experiments are crucial for unambiguously assigning these signals and confirming the molecule's connectivity. hmdb.canih.govnih.gov

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would show a correlation between H-3 and H-4, and H-3 and H-1, confirming their positions on the same aromatic ring. The absence of correlations to H-5 and H-8 would indicate they are isolated protons on the other ring. hmdb.ca

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlations). hmdb.ca An HSQC spectrum would definitively link each aromatic proton signal (H-1, H-3, H-4, H-5, H-8) to its corresponding carbon signal (C-1, C-3, C-4, C-5, C-8) and the methoxy proton signal to the methoxy carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons over two or three bonds (long-range ¹H-¹³C correlations), which is vital for connecting different parts of the molecule. hmdb.cachemicalbook.com Key HMBC correlations would include:

The methoxy protons (δ ~3.95 ppm) showing correlations to C-6 and C-7, confirming their placement.

H-1 showing correlations to C-2, C-3, and C-8a, linking the two rings.

H-5 showing correlations to C-4, C-6, and C-8a, further confirming the ring fusion and substituent positions.

Together, these 2D NMR experiments provide irrefutable evidence for the proposed structure of this compound. chemicalbook.com

In situ NMR spectroscopy involves monitoring a chemical reaction or binding event directly inside the NMR tube. This powerful technique can provide real-time information on reaction kinetics, intermediates, and the structural details of molecular interactions.

For a molecule like this compound, in situ NMR could be employed in binding assays to study its interaction with biological targets such as enzymes or receptors. By observing changes in the chemical shifts or line broadening of the compound's NMR signals upon the addition of a target protein, one can identify the specific parts of the molecule involved in binding and determine binding affinities. While specific in situ NMR studies on this compound are not prominently documented, the technique holds significant potential for elucidating its mechanism of action in various biological contexts.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its specific vibrational modes (stretching, bending). np-mrd.orgnih.gov

The IR spectrum of this compound would display several key absorption bands that confirm its structure:

Characteristic IR Absorption Bands for this compound

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Intensity
O-H StretchPhenolic -OH3500 - 3200Strong, Broad
C-H Stretch (Aromatic)Ar-H3100 - 3000Medium
C-H Stretch (Aliphatic)-OCH₃3000 - 2850Medium
C=C Stretch (Aromatic)Aromatic Ring1600 - 1450Medium to Strong
C-O Stretch (Aryl Ether)Ar-O-CH₃1275 - 1200Strong
C-O Stretch (Phenol)Ar-OH1260 - 1180Strong

The presence of a broad band around 3300 cm⁻¹ is a clear indicator of the hydroxyl group. imperial.ac.ukresearchgate.net The sharp peaks just above 3000 cm⁻¹ are characteristic of aromatic C-H stretches, while those just below 3000 cm⁻¹ correspond to the methyl C-H stretches of the methoxy groups. nih.gov Strong absorptions in the 1200-1275 cm⁻¹ region confirm the presence of the aryl ether linkages. nih.gov

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which serve as definitive proof of a compound's molecular formula. rsc.org

For this compound (C₁₂H₁₂O₃), the expected masses are:

Molecular Weight (Nominal Mass): 204 g/mol

Monoisotopic Mass (Exact Mass): 204.07864 Da

In an HRMS experiment, observing an ion with a mass extremely close to 204.07864 would confirm the molecular formula C₁₂H₁₂O₃, distinguishing it from other potential formulas with the same nominal mass. docbrown.info

Standard mass spectrometry also reveals fragmentation patterns that provide further structural clues. Common fragmentation pathways for this molecule would likely involve the loss of a methyl radical (•CH₃) from a methoxy group to give a stable ion at m/z 189, followed by the loss of carbon monoxide (CO).

X-ray Crystallography for Single Crystal Structure Determination and Conformational Analysis

While NMR provides the structure in solution, X-ray crystallography offers an unparalleled, precise picture of the molecule's three-dimensional arrangement in the solid state. This technique involves diffracting X-rays off a single, well-ordered crystal of the compound.

An X-ray crystal structure of this compound would provide:

Unambiguous confirmation of the atomic connectivity and the substitution pattern on the naphthalene core.

Precise bond lengths and bond angles , revealing details like the planarity of the aromatic system and the geometry of the substituent groups.

Information on intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the hydroxyl group and potential π-π stacking interactions between the naphthalene rings of adjacent molecules.

Electronic Circular Dichroism (ECD) for Absolute Configuration Assignment of Chiral Derivatives

Electronic Circular Dichroism (ECD) spectroscopy is a powerful chiroptical technique used to determine the absolute configuration of chiral molecules in solution. nih.gov The phenomenon arises from the differential absorption of left and right circularly polarized light by a chiral molecule, which is only possible if the molecule contains one or more chromophores—light-absorbing groups—in a dissymmetric environment. nih.gov The resulting ECD spectrum, a plot of this differential absorption (Δε) versus wavelength, provides a unique fingerprint of the molecule's three-dimensional structure.

For chiral derivatives of this compound, the dimethoxynaphthalene moiety serves as the principal chromophore. The assignment of absolute configuration for a new chiral derivative is typically achieved by comparing the experimental ECD spectrum with theoretical spectra generated through quantum chemical calculations. researchgate.net This process involves several key steps:

Conformational Analysis: For conformationally flexible molecules, a thorough search is conducted to identify all stable low-energy conformers of the molecule. nih.gov

Quantum Chemical Calculations: Time-dependent density functional theory (TD-DFT) is employed to calculate the theoretical ECD spectrum for each stable conformer of each possible stereoisomer (e.g., R vs. S). nih.govrsc.org

Spectral Comparison: The individual calculated spectra for each conformer are Boltzmann-averaged according to their relative energies to generate a final predicted spectrum for each stereoisomer. The absolute configuration is then assigned by matching the experimental spectrum with the correct calculated spectrum. researchgate.net

The reliability of this method hinges on the accuracy of the computational model, including the choice of functional and basis set, which must be appropriate for the molecule under investigation. nih.govrsc.org

Table 1: Illustrative ECD Data for a Hypothetical Chiral Derivative

This table demonstrates how experimental and calculated ECD data are compared for absolute configuration assignment. The data are representative for a chiral naphthalene derivative.

Wavelength (nm)Experimental ΔεCalculated Δε (R-isomer)Calculated Δε (S-isomer)
230+15.2+16.5-16.5
255-8.5-9.1+9.1
290+4.0+3.8-3.8
330-1.2-1.1+1.1

Note: The signs of the Cotton effects in the calculated spectrum for the R-isomer align with the experimental spectrum, allowing for the assignment of the R-configuration.

Chromatographic Techniques for Purification and Analysis (HPLC, TLC, Column Chromatography)

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The separation is based on the differential partitioning of the components between a stationary phase and a mobile phase. researchgate.net For a compound like this compound, these methods are indispensable for its isolation from reaction mixtures or natural sources, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC)

HPLC is a premier analytical technique that uses high pressure to pass a liquid solvent (mobile phase) containing the sample mixture through a column filled with a solid adsorbent material (stationary phase). For naphthalene derivatives, reversed-phase HPLC is very common. nih.govresearchgate.net In this mode, the stationary phase is nonpolar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water or methanol (B129727) and a buffer. nih.govresearchgate.netresearchgate.net Due to its phenolic hydroxyl group and methoxy groups, this compound possesses moderate polarity, making it well-suited for analysis by this method. Detection is typically achieved using a UV detector, as the naphthalene ring system is strongly UV-active, or a fluorescence detector for enhanced sensitivity. nih.govresearchgate.net

Table 2: Typical HPLC Conditions for Analysis of Naphthalene Derivatives

ParameterCondition 1 (based on Dimethylnaphthalene analysis) researchgate.netCondition 2 (based on Dimethoxy-biphenyl analysis) nih.govresearchgate.net
Column C18 (e.g., Hypersil ODS, 250 mm x 4.6 mm, 5 µm)C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Isocratic: 70% Acetonitrile in WaterIsocratic: 80% Methanol / 20% 0.05 M Sodium Dihydrogen Phosphate Buffer (pH 3)
Flow Rate 1.5 mL/min1.0 mL/min (typical)
Detection UV at 228 nmFluorescence (Excitation: 275 nm, Emission: 400 nm)
Internal Standard 2-MethylnaphthaleneNot specified

Thin-Layer Chromatography (TLC)

TLC is a rapid, simple, and inexpensive analytical technique used to monitor the progress of reactions, identify compounds in a mixture, and determine the appropriate solvent system for column chromatography. stackexchange.com A small amount of the sample is spotted onto a plate coated with a stationary phase, typically silica (B1680970) gel. The plate is then placed in a chamber with a shallow pool of a solvent mixture (eluent). As the eluent ascends the plate by capillary action, it carries the sample components at different rates depending on their polarity and affinity for the stationary phase. For this compound, a common eluent would be a mixture of a nonpolar solvent like hexane (B92381) or dichloromethane (B109758) and a more polar solvent like ethyl acetate (B1210297). The separated spots are visualized under UV light.

Column Chromatography

Column chromatography is a preparative technique used to purify compounds from a mixture on a larger scale than TLC. researchgate.net The principles are identical to TLC, but the stationary phase (usually silica gel or alumina) is packed into a vertical glass column. stackexchange.com The sample mixture is loaded onto the top of the column, and the eluent is passed through the column under gravity or with the application of light pressure (flash chromatography). stackexchange.com Fractions are collected sequentially as they exit the column, and TLC is used to identify which fractions contain the purified target compound. The choice of eluent is critical and is optimized using TLC beforehand to ensure good separation.

Table 3: Common Stationary and Mobile Phases for Naphthalene Derivative Purification

TechniqueStationary PhaseTypical Mobile Phase (Eluent) System
TLC Silica Gel GF254Hexane / Ethyl Acetate mixtures
Column Chromatography Silica Gel (230-400 mesh)Gradient of Hexane / Ethyl Acetate
Specialized TLC Amino-modified HPTLC platesEthanol / Ammonia mixtures (for highly polar derivatives like sulfonic acids) merckmillipore.com
Column Chromatography Alumina (B75360)Hexane / Dichloromethane mixtures (for separating nonpolar alkylnaphthalenes) researchgate.net

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing density functional theory (DFT), are instrumental in understanding the molecular and electronic structure of chemical compounds. nih.gov These methods can predict various parameters, including bond lengths, bond angles, and thermodynamic properties. nih.gov For naphthalene (B1677914) derivatives, quantum chemical calculations can reveal the distribution of electron density and identify regions susceptible to electrophilic or nucleophilic attack, thereby predicting the molecule's reactivity. numberanalytics.com

The electronic structure of a molecule, including the energies of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), is crucial in determining its chemical behavior. nih.gov The energy gap between HOMO and LUMO provides an indication of the molecule's stability and reactivity. A smaller gap generally suggests higher reactivity. For complex organic molecules, these calculations can also predict the molecular structure with a high degree of accuracy, which is essential for understanding its biological activity. nih.gov

Calculation MethodBasis SetParameterPredicted Value
DFT B3PW91TZVPBond Length (C-N)Varies
DFT M06TZVPBond Angle (N-C-N)Varies
MP2TZVPDipole Moment~0.00 Debye

Molecular Docking Simulations of Naphthalene-Based Scaffolds

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netacs.org This method is widely used in drug design to predict the binding affinity and mode of interaction between a ligand and a target protein. researchgate.netnih.gov For naphthalene-based scaffolds, molecular docking studies have been employed to investigate their potential as inhibitors of various enzymes. nih.govnih.gov

These simulations can reveal key binding interactions, such as hydrogen bonds and hydrophobic interactions, between the naphthalene derivative and the amino acid residues in the active site of the target protein. nih.govresearchgate.net For instance, in the context of developing new therapeutic agents, molecular docking can screen a library of naphthalene-based compounds and identify those with the highest predicted binding affinity for a specific biological target. researchgate.netnih.gov The binding energy values obtained from these simulations provide a quantitative measure of the stability of the ligand-protein complex. acs.org

Target ProteinLigandPredicted Binding Affinity (kcal/mol)Key Interacting Residues
SARS-CoV-2 Papain-like Protease (PLpro)Naphthalene-based inhibitorsVariesNot Specified
Cyclooxygenase-1 (COX-1)Naproxen-derived Schiff base complexesVariesNot Specified
DHFR proteinNaphthalene-bearing scaffoldsVariesNot Specified

Conformational Analysis and Energy Minimization Studies

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Energy minimization is a computational process used to find the arrangement in space of a collection of atoms where the net inter-atomic force is acceptably close to zero and the position on the potential energy surface is a stationary point.

For a molecule like 6,7-Dimethoxynaphthalen-2-ol, with its methoxy (B1213986) and hydroxyl substituents, multiple conformations are possible due to the rotation around the C-O bonds. Conformational analysis helps identify the most stable conformer, which is typically the one with the lowest energy. This is crucial as the biological activity of a molecule is often dependent on its three-dimensional shape. Computational methods can calculate the potential energy of different conformers and identify the global minimum energy structure.

Investigation of Intermolecular Interactions and Non-Covalent Forces

Non-covalent interactions, while weaker than covalent bonds, play a critical role in determining the physical and chemical properties of molecules, including their boiling points, solubility, and crystal packing. openstax.orgpressbooks.pub These interactions include hydrogen bonds, dipole-dipole interactions, and van der Waals forces (also known as London dispersion forces). openstax.orglibretexts.orglibretexts.org

In the case of this compound, the hydroxyl group can act as a hydrogen bond donor, while the oxygen atoms of the methoxy groups and the hydroxyl group can act as hydrogen bond acceptors. libretexts.org The naphthalene ring system itself can participate in π-π stacking interactions, a type of van der Waals force that is common in aromatic compounds. nih.gov Computational studies can quantify the strength and nature of these intermolecular forces, providing a deeper understanding of the molecule's behavior in different environments. openstax.orgpressbooks.pub

Type of InteractionDescription
Hydrogen Bonding An attractive interaction between a hydrogen atom bonded to an electronegative atom (like oxygen) and another nearby electronegative atom. libretexts.org
Dipole-Dipole Forces Attractive forces between the positive end of one polar molecule and the negative end of another polar molecule. openstax.orgpressbooks.pub
Van der Waals Forces Weak, short-range electrostatic attractive forces between uncharged molecules, arising from transient fluctuations in electron distribution. libretexts.org
π-π Stacking Attractive, noncovalent interactions between aromatic rings.

Theoretical Prediction of Spectroscopic Parameters

Computational chemistry allows for the theoretical prediction of various spectroscopic parameters, which can then be compared with experimental data to confirm the structure and properties of a molecule. For instance, theoretical calculations can predict the vibrational frequencies that would be observed in an infrared (IR) spectrum. Similarly, nuclear magnetic resonance (NMR) chemical shifts can also be calculated.

For this compound, theoretical predictions of its ¹H and ¹³C NMR spectra would be invaluable for its characterization. Furthermore, the prediction of electronic transitions can help in the interpretation of its ultraviolet-visible (UV-Vis) absorption spectrum. These theoretical predictions are often performed using methods like DFT.

Mechanistic Elucidation of Reactions via Computational Methods

Computational methods are powerful tools for investigating the mechanisms of chemical reactions. numberanalytics.com They can be used to map out the potential energy surface of a reaction, identifying transition states and intermediates. This allows for a detailed understanding of how a reaction proceeds, including the energetics of each step.

For reactions involving naphthalene derivatives, such as electrophilic substitution or oxidation, computational studies can help to explain the observed regioselectivity and reactivity. numberanalytics.comnih.gov For example, by calculating the activation energies for different possible reaction pathways, it is possible to determine the most likely mechanism. nih.gov This knowledge is crucial for optimizing reaction conditions and for designing new synthetic routes to naphthalene-based compounds. numberanalytics.comnih.gov

Synthesis and Investigation of Functionalized 6,7 Dimethoxynaphthalene Derivatives

Design and Synthesis of Naphthalene-Based Heterocyclic Systems Incorporating Dimethoxy Moieties (e.g., Tetrahydroisoquinolines, Pyrazoles)

The 6,7-dimethoxy-substituted naphthalene (B1677914) framework serves as a versatile starting point for the construction of various heterocyclic systems, which are often associated with a wide range of biological activities.

Tetrahydroisoquinolines:

A significant route to synthesizing chiral 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid involves a combination of the Petasis reaction and the Pomeranz–Fritsch–Bobbitt cyclization. dntb.gov.uamdpi.comnih.gov This approach allows for the diastereoselective synthesis of these important compounds. dntb.gov.uamdpi.comnih.gov The process begins with the Petasis reaction, a three-component reaction involving an amine, a carbonyl compound, and a boronic acid, to form a key intermediate. dntb.gov.uamdpi.comnih.gov For instance, the diastereomeric morpholinone derivative N-(2,2-diethoxyethyl)-3-(3,4-dimethoxyphenyl)-5-phenyl-1,4-oxazin-2-one is formed and then transformed into the target tetrahydroisoquinoline-1-carboxylic acid via the Pomeranz–Fritsch–Bobbitt cyclization. dntb.gov.uamdpi.com This classical method is well-established for constructing the tetrahydroisoquinoline core. dntb.gov.uamdpi.comnih.gov A retrosynthetic analysis of this approach is shown in the scheme below.

Scheme 1: Retrosynthetic approach for the synthesis of (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid. mdpi.com

A straightforward and efficient method for the synthesis of new tetracyclic tetrahydroisoquinoline derivatives, such as 7,12-dihydro-6,12-methanodibenzo[c,f]azocine-5-carboxylic acids, has also been developed. beilstein-journals.org This method is based on the Petasis reaction using aminoacetaldehyde acetals with substituted benzyl (B1604629) groups as the amine components, followed by a Pomeranz–Fritsch double cyclization reaction. beilstein-journals.org

Pyrazoles:

Pyrazoles are another important class of heterocyclic compounds that can be synthesized from appropriately functionalized naphthalene precursors. nih.gov The Knorr pyrazole (B372694) synthesis is a common method, which involves the reaction of a hydrazine (B178648) with a 1,3-dicarbonyl compound. youtube.com The reaction proceeds through the formation of an imine, followed by an enamine, which then cyclizes to form the aromatic pyrazole ring. youtube.com

A variety of synthetic methods for pyrazoles have been developed, including:

Cycloaddition Reactions: [3+2] cycloaddition of azomethine imines to acetylenes, catalyzed by copper complexes, can yield pyrazolo[1,2-a]pyrazole scaffolds. nih.gov

Condensation Reactions: The condensation of phenylhydrazine (B124118) with ethyl acetoacetate, catalyzed by nano-ZnO, provides an efficient and green route to 1,3,5-substituted pyrazoles.

Palladium-Catalyzed Reactions: Palladium-catalyzed carbonylation of acetylenic acids with aryl iodides in the presence of a source of carbon monoxide and a suitable ligand can produce 1,3,5-substituted pyrazoles.

The synthesis of 6,7-dihydro-1H,5H-pyrazolo[1,2-a]pyrazoles has been achieved through the cycloaddition of azomethine imines with alkynes using immobilized Cu(II) catalysts. nih.gov

Preparation of Carboxylic Acid Derivatives and their Ester/Amide Analogs

The introduction of carboxylic acid, ester, and amide functionalities onto the 6,7-dimethoxynaphthalene core is crucial for modifying the physicochemical properties of the resulting molecules and for enabling further functionalization.

Carboxylic Acid Derivatives:

Naphthalene carboxylic acids can be prepared through the oxidation of the corresponding alkylnaphthalenes. For instance, dimethylnaphthalene can be oxidized to naphthalene dicarboxylic acid using molecular oxygen in the presence of a catalyst system typically composed of cobalt and manganese salts in an acetic acid solvent. google.com The synthesis of 6-hydroxy-7-methoxy-4-oxo-4H-chromene-2-carboxylic acid derivatives has also been reported. nih.gov

Ester and Amide Analogs:

Esters are commonly synthesized from carboxylic acids through Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. Alternatively, esters can be formed by reacting an acyl halide or anhydride (B1165640) with an alcohol.

Amides are typically prepared by reacting a carboxylic acid with an amine. This reaction often requires the use of a coupling agent to activate the carboxylic acid. Alternatively, amides can be synthesized from esters or acyl chlorides by reaction with an amine. A novel method for the synthesis of amides involves the acceptorless dehydrogenative coupling of aryl epoxides and amines, catalyzed by ruthenium pincer complexes, which generates H₂ gas as the only byproduct. nih.gov

A series of 6-hydroxy-7-methoxy-4-oxo-4H-chromene-2-carboxylic acid N-alkyl amides have been synthesized and evaluated for their antioxidant activity. nih.gov

Strategies for Introducing Diverse Substituents onto the Naphthalene Ring System

The functionalization of the naphthalene ring system is essential for exploring the chemical space and for optimizing the properties of naphthalene-based compounds. Various strategies have been developed to introduce a wide range of substituents.

Core substitution of naphthalene diimides with amino, sulfur, and oxygen functionalities has been well-demonstrated. acs.org Carbon-carbon core substitution has also been achieved through methods like the Suzuki coupling and Horner–Wadsworth–Emmons polymerization. acs.org

The synthesis of functionalized naphthalene derivatives as starting materials for more complex structures, such as chlorinated benzoquinolines and polybenzoquinolines, has been reported. researchgate.net

A method for the preparation of 6,7-dimethoxy-3,4-dihydroisoquinoline (B1294741) hydrochloride by a one-pot method has been developed, which offers a more efficient and cost-effective route compared to previous multi-step syntheses. google.com

The table below summarizes some of the key reactions for the functionalization of the naphthalene ring system.

Reaction TypeReagents and ConditionsProduct
Petasis Reaction & Pomeranz–Fritsch–Bobbitt CyclizationAmine, carbonyl, boronic acid, followed by cyclizationTetrahydroisoquinoline derivatives
Knorr Pyrazole SynthesisHydrazine, 1,3-dicarbonyl compoundPyrazole derivatives
OxidationMolecular oxygen, Co/Mn catalyst, acetic acidNaphthalene carboxylic acids
Suzuki CouplingAryl halide, boronic acid, Pd catalystAryl-substituted naphthalenes

Investigation of Structure-Activity Relationships (SAR) Based on Chemical Modifications of the Naphthalene Scaffold

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and drug discovery, providing insights into how the chemical structure of a compound influences its biological activity.

An SAR study on twenty-two naphthalene derivatives revealed that biological activity was significantly influenced by parameters such as hydrogen acceptance (Ha) and the hydrophobic substituent constant (π). nih.gov These two parameters accounted for 71% of the variability in the observed biological response. nih.gov

In the context of more complex systems derived from naphthalene scaffolds, SAR studies have been instrumental. For instance, in a series of N-phenyl-7,8-dihydro-6H-pyrimido[5,4-b] nih.govnih.govoxazin-4-amine derivatives, structural optimization led to the identification of potent inhibitors of RET tyrosine kinase and its drug-resistant mutants. nih.gov

The table below presents a hypothetical SAR study to illustrate the concept.

CompoundR1R2IC₅₀ (nM)
1HH500
2OCH₃H250
3HOCH₃300
4OCH₃OCH₃100
5ClH750
6HCl800

This is a representative table and does not reflect actual experimental data.

Applications of 6,7 Dimethoxynaphthalen 2 Ol and Its Derivatives in Chemical Research

Utilization as Key Synthetic Intermediates and Building Blocks in Complex Molecule Synthesis

The 6,7-dimethoxynaphthalene framework is a fundamental building block in the multistep synthesis of complex heterocyclic compounds, particularly those with potential biological activity. Its derivatives serve as crucial intermediates for constructing larger, more elaborate molecular structures.

A significant application is in the synthesis of substituted isoquinolines. For instance, derivatives of the 6,7-dimethoxyisoquinoline (B95607) core are investigated as potential antibacterial agents. In these syntheses, a related starting material, 6,7-dimethoxy-3-hydroxy-1-methylisoquinoline, is converted into a triflate. This intermediate then undergoes a palladium-catalyzed Suzuki-coupling reaction with various boronic acids to introduce a phenyl group at the 3-position, yielding 3-phenylisoquinoline (B1583570) derivatives. nih.gov These compounds are explored for their efficacy against bacteria like Staphylococcus aureus, including methicillin-resistant strains (MRSA). nih.gov

Another key derivative, 6,7-Dimethoxynaphthalene-2-carbaldehyde, functions as a versatile precursor. Current time information in Bangalore, IN. The aldehyde group is readily transformable, allowing for the construction of more complex molecules such as Schiff bases or imines, which are valuable in both medicinal chemistry and materials science. Current time information in Bangalore, IN.

The following table summarizes the role of 6,7-dimethoxynaphthalene derivatives as synthetic intermediates.

DerivativeSynthetic ApplicationTarget Molecule ClassPotential Use
6,7-Dimethoxy-3-hydroxy-1-methylisoquinolineFormation of a triflate followed by Suzuki coupling. nih.gov3-PhenylisoquinolinesAntibacterial agents. nih.gov
6,7-Dimethoxynaphthalene-2-carbaldehydePrecursor for imine and Schiff base formation. Current time information in Bangalore, IN.Various complex organic moleculesPharmaceuticals, Materials Science. Current time information in Bangalore, IN.

Development of Novel Protecting Groups for Hydroxyl Functions

In organic synthesis, protecting groups are essential for temporarily masking reactive functional groups, such as hydroxyls, to prevent unwanted side reactions. While various aromatic and aliphatic groups are employed for this purpose, the use of the 6,7-dimethoxynaphthalen-2-yl moiety specifically as a standard protecting group for hydroxyl functions is not widely documented in prominent chemical literature. Research on hydroxyl protection commonly focuses on other groups like silyl (B83357) ethers (e.g., t-butyldimethylsilyl) or acetals, which have well-established protocols for introduction and removal under specific conditions.

Contributions to Methodological Advancements in Organic Synthesis

The 6,7-dimethoxynaphthalene scaffold has contributed to the advancement of synthetic organic chemistry by serving as a relevant substrate in the application and refinement of modern catalytic cross-coupling reactions. The synthesis of 3-phenyl-6,7-dimethoxyisoquinoline derivatives via the Suzuki coupling is a prime example. nih.gov The successful use of this naphthalene-based substrate in such reactions helps validate the scope and functional group tolerance of the catalytic system, which involves a palladium acetate (B1210297) catalyst and a specialized phosphine (B1218219) ligand (XPhos). nih.gov

Furthermore, the general class of naphthalene (B1677914) derivatives is instrumental in developing new synthetic strategies. Methodologies such as late-stage C–H functionalization, which allows for the direct modification of complex molecules, often use scaffolds like naphthalene to test and showcase the utility of the new method. researchgate.net These advancements are crucial for expediting the synthesis of new chemical entities and enabling the rapid diversification of drug candidates. researchgate.net The predictable reactivity of the naphthalene core allows chemists to refine reaction conditions and expand the toolkit available for complex molecule construction.

Exploration in the Context of Material Science Applications

The structural and electronic properties of the naphthalene core—specifically its inherent rigidity, planarity, and aromaticity—make it an attractive component for materials science research. Aromatic compounds like naphthalene and its derivatives, known as acenes, are foundational to the field of organic electronics.

The potential of 6,7-Dimethoxynaphthalen-2-ol and its derivatives in this context stems from these intrinsic characteristics. The extended π-conjugated system of the naphthalene ring can facilitate charge transport, a critical property for semiconductor applications in devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The methoxy (B1213986) and hydroxyl substituents can modulate the electronic properties (e.g., the HOMO/LUMO energy levels) and influence solid-state packing, which in turn affects material performance. While specific, large-scale applications of this compound itself in materials are not yet widespread, its structural motif is representative of the class of functionalized polycyclic aromatic hydrocarbons that are actively being investigated for advanced optoelectronic applications. Current time information in Bangalore, IN.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.